molecular formula C7H15NO4S B1371419 Methyl 2-methanesulfonamido-3-methylbutanoate

Methyl 2-methanesulfonamido-3-methylbutanoate

Cat. No.: B1371419
M. Wt: 209.27 g/mol
InChI Key: JBMBBHHSTGUNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methanesulfonamido-3-methylbutanoate is a useful research compound. Its molecular formula is C7H15NO4S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO4S

Molecular Weight

209.27 g/mol

IUPAC Name

methyl 2-(methanesulfonamido)-3-methylbutanoate

InChI

InChI=1S/C7H15NO4S/c1-5(2)6(7(9)12-3)8-13(4,10)11/h5-6,8H,1-4H3

InChI Key

JBMBBHHSTGUNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)NS(=O)(=O)C

sequence

V

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (6.7 ml) is added to a solution of DL-valine methyl ester hydrochloride (3.35 g, Reference compound No. 45-1) in methylene chloride (70 ml). The mixture is cooled with ice, methanesulfonyl chloride (1.9 ml) is added to the mixture, and the whole is stirred overnight. Ethyl acetate is added to the reaction mixture, the whole is washed with 0.1 N hydrochloric acid and saturated brine successively, and the organic layer is dried over anhydrous magnesium sulfate. The organic layer is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (4.00 g).
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.